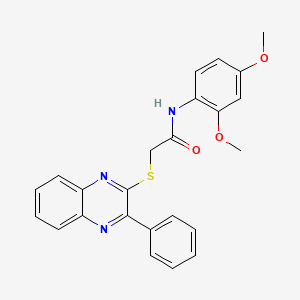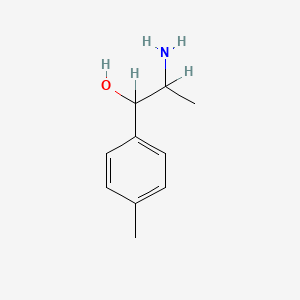
2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Ethoxyphenyl Intermediate
- Starting with 4-ethoxybenzaldehyde, which undergoes a condensation reaction with an appropriate amine to form the ethoxyphenyl intermediate.
- Reaction conditions: Mild heating in the presence of a catalyst such as p-toluenesulfonic acid.
-
Synthesis of the Morpholinopyridazinyl Intermediate
- The morpholinopyridazinyl moiety is synthesized separately, often starting from 3-chloropyridazine, which reacts with morpholine under reflux conditions.
- Reaction conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction
- The final step involves coupling the ethoxyphenyl intermediate with the morpholinopyridazinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature to moderate heating, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)ethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its structure suggests it could interact with various biological targets, making it useful in studying enzyme functions or receptor-ligand interactions.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, suggesting it could be optimized for activity against specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific application. In a medicinal context, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholinopyridazinyl moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- 2-(4-ethoxyphenyl)-N-(3-(6-piperidinopyridazin-3-yl)phenyl)acetamide
- 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propionamide
Uniqueness
Compared to similar compounds, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide stands out due to its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. The presence of both the ethoxyphenyl and morpholinopyridazinyl groups provides a distinctive profile that could be advantageous in various applications, from drug design to material science.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-21-8-6-18(7-9-21)16-24(29)25-20-5-3-4-19(17-20)22-10-11-23(27-26-22)28-12-14-30-15-13-28/h3-11,17H,2,12-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWKVQFZLARSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2765084.png)







![N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2765099.png)

![1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone](/img/structure/B2765101.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)

